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Compound of Interest

Compound Name: IACS-10759

Cat. No.: B1191776

Technical Support Center: IACS-10759
Preclinical Studies

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers encountering neurotoxicity in preclinical models treated with IACS-
10759.

Troubleshooting Guide
Issue: Observed signs of neurotoxicity (e.g., peripheral
neuropathy) in animal models.

Possible Cause: IACS-10759, a potent inhibitor of mitochondrial Complex I, can induce
neurotoxicity as a mechanism-based toxicity. This has been observed in both clinical trials and
preclinical models and is a significant dose-limiting factor.[1][2][3][4] The neurotoxicity is
associated with reduced oxygen consumption in neurons and damage to myelin.[2][3]

Suggested Solution:

e Dose Reduction: The most immediate step is to evaluate if the administered dose of IACS-
10759 can be lowered while maintaining anti-tumor efficacy. A narrow therapeutic index has
been reported for this compound.[1][2][3][4]
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o Co-administration with an HDACSG Inhibitor: Preclinical studies have demonstrated that co-
administration of a histone deacetylase 6 (HDACG6) inhibitor can mitigate the pain associated
with IACS-10759-induced peripheral neuropathy in mice.[1][2][3][4] This approach may allow
for the use of higher, more efficacious doses of IACS-10759.

 Alternative Dosing Schedules: While continuous daily dosing was used in some studies,
exploring intermittent dosing schedules might reduce the cumulative neurotoxic effects.
Clinical trials attempted various dosing regimens to manage adverse events.[1]

o Careful Monitoring: Implement sensitive behavioral and physiological monitoring protocols to
detect early signs of neuropathy. This can include assessments of mechanical sensitivity in
the hind paws.[5]

Frequently Asked Questions (FAQSs)

Q1: What is the underlying mechanism of IACS-10759-induced neurotoxicity?

Al: IACS-10759 is a highly potent and selective inhibitor of mitochondrial Complex 1.[1][6][7][8]
[9] This inhibition of oxidative phosphorylation (OXPHOS) is not limited to cancer cells and can
affect neurons, which have high energy demands. The neurotoxicity is believed to be a direct
consequence of this on-target effect, leading to reduced oxygen consumption rates in neurons
and subsequent myelin damage.[2][3]

Q2: At what doses was neurotoxicity observed in preclinical models?

A2: While specific dose-response data for neurotoxicity is detailed in the primary literature, it's
important to note that efficacious anti-tumor doses in some preclinical models were initially
reported as well-tolerated without neurotoxicity.[1][7] However, subsequent reverse
translational studies, aiming to understand the clinical observations, confirmed that escalating
to efficacious doses in mice resulted in peripheral neuropathy.[1][2] For instance, doses of 0.3
mg/kg and 1.0 mg/kg of IACS-10759 were used in mice to induce and study peripheral
neuropathy.[5]

Q3: What evidence supports the use of an HDACG inhibitor to mitigate IACS-10759
neurotoxicity?
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A3: Reverse translational studies in mice demonstrated that IACS-10759 induced behavioral
and physiological changes indicative of peripheral neuropathy. Co-administration of a histone
deacetylase 6 (HDACSG) inhibitor was shown to minimize these symptoms.[1][2][3][4]

Q4: Are there other strategies being explored to overcome the limitations of IACS-107597

A4: Research has explored combining IACS-10759 with other metabolic inhibitors to enhance
its anti-cancer efficacy, which could potentially allow for lower, less toxic doses of IACS-10759.
For example, in chronic lymphocytic leukemia (CLL) cells, which upregulate glycolysis as a
compensatory mechanism to OXPHOS inhibition, combining IACS-10759 with the glycolysis
inhibitor 2-deoxy-D-glucose (2-dG) induced greater cell death.[10][11] Another study in MYC-
driven B-cell lymphoma showed that combining IACS-10759 with high-dose ascorbate (vitamin
C) synergistically killed cancer cells by inducing oxidative stress.[12]

Data Presentation

Table 1: Effect of IACS-10759 on Metabolic Parameters in Chronic Lymphocytic Leukemia
(CLL) Cells

Parameter Treatment Change Reference

Oxygen Consumption 100 nM IACS-10759

Significantly Inhibited [13]
Rate (OCR) for 24h

Extracellular
100 nM IACS-10759

Acidification Rate Increased [10]
for 24h

(ECAR)
100 nM IACS-10759 o

Glucose Uptake tor 24h Significantly Increased  [10]
or

Table 2: Reduction in Ribonucleotide Triphosphate Pools in CLL Cells with IACS-10759
Treatment
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Mean
Ribonucleotide Treatment Duration Concentration Reference
Change
From 2775 pM to
ATP 24 hours [6]
1652 pM
From 2124 uM to 943
ATP 48 hours

Y

Experimental Protocols

Protocol 1: Assessment of IACS-10759-Induced Peripheral Neuropathy in Mice

This protocol is based on methodologies described in reverse translational studies.[1][2][5]
e Animal Model: Use an appropriate mouse strain (e.g., NSG mice).[5]

e Drug Administration:

o Administer IACS-10759 at relevant doses (e.g., 0.3 mg/kg and 1.0 mg/kg) via oral gavage
for a specified duration (e.g., 5 days on, 2 days off).[5]

o For the mitigation arm, co-administer an HDACG inhibitor (e.g., ACY-1215) at an
appropriate dose and schedule.

o Include a vehicle control group.
» Behavioral Testing:

o Measure mechanical sensitivity of the hind paws using von Frey filaments at baseline and
throughout the study. A decrease in the withdrawal threshold indicates mechanical
allodynia, a sign of peripheral neuropathy.[5]

e Physiological Assessment:

o At the end of the study, collect dorsal root ganglia (DRG) for ex vivo analysis of oxygen
consumption rates (OCR) using a Seahorse analyzer to assess the direct impact of IACS-
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10759 on neuronal metabolism.[2]

o Histopathological analysis of nerve tissue can be performed to assess for myelin damage.

[21[3]
Protocol 2: In Vitro Co-treatment of IACS-10759 and a Glycolysis Inhibitor
This protocol is adapted from studies on CLL cells.[10][11]

e Cell Culture: Culture primary CLL cells or a relevant cancer cell line under standard
conditions.

e Treatment:

[¢]

Treat cells with IACS-10759 at a predetermined effective concentration (e.g., 100 nM).

[¢]

Treat cells with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-dG).

[e]

Include a combination treatment group with both IACS-10759 and 2-dG.

o

Include untreated and single-agent control groups.
o Metabolic Analysis:

o Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)
using a Seahorse XF Analyzer to confirm inhibition of OXPHOS and the compensatory
increase in glycolysis, and the effect of the combination treatment.

 Viability Assay:

o After a specified incubation period (e.g., 24 or 48 hours), assess cell viability using a
standard method such as Annexin V/PI staining followed by flow cytometry to quantify
apoptosis.

Visualizations
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Caption: Signaling pathway of IACS-10759 induced neurotoxicity.
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Experimental Workflow: Mitigating Neurotoxicity
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Caption: Workflow for assessing mitigation of IACS-10759 neurotoxicity.
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Logical Relationship of Combination Therapy
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Caption: Rationale for combining IACS-10759 with a glycolysis inhibitor.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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